2-Bromobenzamidine hydrochloride
Overview
Description
2-Bromobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2This compound is a white solid that is slightly soluble in water and is commonly used in various scientific research applications due to its unique chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that benzamidine, a related compound, is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis .
Cellular Effects
It is known that benzamidine, a related compound, interacts with several enzymes, including kallikrein-1, urokinase-type plasminogen activator, trypsin-1, casein kinase II subunit alpha, kallikrein-6, trypsin-2, trypsin-3, copper transport protein ATOX1, enoyl-CoA delta isomerase 1, mitochondrial, and trypsin .
Molecular Mechanism
It is known that benzamidine, a related compound, interacts with several enzymes, including kallikrein-1, urokinase-type plasminogen activator, trypsin-1, casein kinase II subunit alpha, kallikrein-6, trypsin-2, trypsin-3, copper transport protein ATOX1, enoyl-CoA delta isomerase 1, mitochondrial, and trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzamidine hydrochloride typically involves the reaction of 2-bromobenzonitrile with ammonia or an amine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Bromobenzonitrile+Ammonia→2-Bromobenzamidine
The resulting 2-bromobenzamidine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form imidazoles and other heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzamidines.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
2-Bromobenzamidine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in enzyme inhibition studies, particularly as a reversible inhibitor of serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromobenzamidine hydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, binding to the active site of the enzyme and preventing substrate access. This inhibition is crucial in various biochemical pathways, including those involved in inflammation and coagulation .
Comparison with Similar Compounds
Benzamidine: A simpler aryl amidine with similar inhibitory properties.
4-Bromobenzamidine: Another brominated derivative with comparable chemical behavior.
2-Chlorobenzamidine: A chlorinated analogue with distinct reactivity.
Uniqueness: 2-Bromobenzamidine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. Its ability to act as a reversible inhibitor of serine proteases makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
2-bromobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRULRSLJNLFGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470507 | |
Record name | 2-Bromobenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57075-82-8 | |
Record name | 2-Bromobenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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